molecular formula C14H16N2 B13605900 (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine

(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine

Cat. No.: B13605900
M. Wt: 212.29 g/mol
InChI Key: UYRLCNSQZZJIHR-UHFFFAOYSA-N
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Description

(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It features a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst .

For the specific synthesis of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine, the following steps can be employed:

    Synthesis of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction using 2-methyl aniline and ethyl acetoacetate.

    Cyclopropanation: The 2-methylquinoline can then be subjected to cyclopropanation using a suitable cyclopropylating agent such as diazomethane.

    Amination: Finally, the cyclopropyl group can be functionalized with a methanamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the cyclopropylmethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and cyclopropylmethanamine derivatives.

Scientific Research Applications

(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler analog without the cyclopropylmethanamine group.

    Cyclopropylamine: Lacks the quinoline ring system.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is unique due to the presence of both the quinoline ring system and the cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

[2-(2-methylquinolin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C14H16N2/c1-9-6-13(12-7-10(12)8-15)11-4-2-3-5-14(11)16-9/h2-6,10,12H,7-8,15H2,1H3

InChI Key

UYRLCNSQZZJIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3CC3CN

Origin of Product

United States

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